molecular formula C7H11N3O2 B13172148 Methyl 5-amino-1-ethyl-1H-pyrazole-3-carboxylate

Methyl 5-amino-1-ethyl-1H-pyrazole-3-carboxylate

Cat. No.: B13172148
M. Wt: 169.18 g/mol
InChI Key: GKOBMYUPOASMMW-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-ethyl-1H-pyrazole-3-carboxylate is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This compound is characterized by its unique structure, which includes an amino group at the 5-position, an ethyl group at the 1-position, and a carboxylate ester group at the 3-position. It is commonly used in various fields of scientific research due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-1-ethyl-1H-pyrazole-3-carboxylate typically involves the reaction of hydrazine derivatives with β-diketones. One common method includes the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol, resulting in the formation of pyrazole derivatives . The reaction conditions often require a catalyst, such as Amberlyst-70, which is a resinous, nontoxic, and thermally stable heterogeneous catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-ethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.

    Substitution: The amino group at the 5-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-amino-1-ethyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-ethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group at the 5-position can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the carboxylate ester group can undergo hydrolysis, releasing active metabolites that interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-amino-1-ethyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 1-position and the amino group at the 5-position allows for unique interactions with biological targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

methyl 5-amino-1-ethylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-3-10-6(8)4-5(9-10)7(11)12-2/h4H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOBMYUPOASMMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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